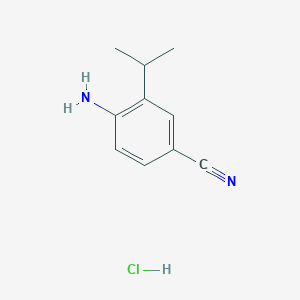

4-Cyano-2-isopropylaniline hydrochloride

Description

Contextualization within Aromatic Amine and Nitrile Chemistry Research

Aromatic amines and nitriles are two cornerstone functional groups in organic chemistry, each with a rich history and a vast field of study. e-bookshelf.de Anilines, or aromatic amines, are fundamental to the dye industry and are crucial components in many pharmaceuticals and agrochemicals. e-bookshelf.deresearchgate.net Their chemistry, extensively studied since the 19th century, revolves around the reactivity of the amino group and its influence on the aromatic ring. e-bookshelf.dewikipedia.org

Nitriles (compounds containing a -C≡N group) are prized for their diverse reactivity. ebsco.comwikipedia.org They can be hydrolyzed to carboxylic acids, reduced to primary amines, or used to construct various heterocyclic systems. ebsco.comresearchgate.net The synthesis of aryl nitriles is a significant area of research, often involving methods like the Sandmeyer reaction, which transforms an aryl amine into a nitrile via a diazonium salt. ebsco.com

4-Cyano-2-isopropylaniline hydrochloride uniquely embodies both functionalities. The isopropyl group at the ortho position to the amine introduces steric hindrance, which can selectively direct reactions at other positions. The electron-withdrawing nature of the para-cyano group significantly modifies the electronic properties of the aniline (B41778) ring, influencing the basicity and nucleophilicity of the amine. This interplay of steric and electronic effects makes it a fascinating subject for academic research into structure-reactivity relationships.

Importance as a Synthetic Precursor in Advanced Organic Synthesis

The primary academic and industrial value of this compound lies in its role as a synthetic precursor or intermediate. It serves as a key building block for constructing more complex molecules, particularly those with pharmaceutical or material science applications. The presence of multiple reaction sites allows for sequential, regioselective modifications.

For instance, the amine group can undergo diazotization, acylation, or alkylation, while the nitrile group can be transformed into an amine, a carboxylic acid, or a tetrazole ring, among other functionalities. This synthetic versatility allows researchers to use the compound as a scaffold, systematically adding complexity to achieve a desired target molecule. Its application is particularly noted in the synthesis of substituted quinazolines and other heterocyclic systems that form the core of many biologically active compounds.

Overview of Research Trajectories in Synthesis, Reactivity, and Applications

Current research involving scaffolds like this compound is heavily focused on medicinal chemistry and the development of novel synthetic methodologies. The trajectory of research includes:

Synthesis of Bioactive Molecules: A major application is in the synthesis of kinase inhibitors for oncology research. The aniline moiety is a common feature in molecules designed to fit into the ATP-binding pocket of protein kinases.

Development of Catalytic Processes: The synthesis of functionalized anilines and nitriles is an active area of methods development, including transition-metal-catalyzed cross-coupling and C-H activation reactions. researchgate.netresearchgate.net

Material Science: Aromatic amines and nitriles are precursors to high-performance polymers and functional materials. While specific research on this compound in materials is less documented, related structures are of academic interest for creating materials with specific electronic or thermal properties.

Historical Academic Perspectives on Related Aniline and Cyanoaryl Compounds

The academic journey of compounds like this compound is built on over 150 years of foundational chemical research.

Aniline Chemistry: Aniline was first isolated in 1826 and its synthetic production from coal tar in the 1850s launched the synthetic dye industry. researchgate.netwikipedia.org The work of August Wilhelm Hofmann in the mid-19th century on classifying amines based on an "ammonia type theory" provided the theoretical framework for understanding their reactivity. e-bookshelf.de The development of aniline derivatives as analgesics like acetanilide (B955) in the late 19th century marked their entry into medicinal chemistry. wikipedia.org

Cyanoaryl Chemistry: The chemistry of aromatic nitriles is closely linked to the discovery of the Sandmeyer reaction in 1884, which provided a reliable method to convert anilines into nitriles via diazonium salts. ebsco.com This transformation was crucial for accessing a wide range of substituted aromatic compounds that were otherwise difficult to synthesize. Nitriles were recognized for their utility as intermediates, effectively serving as protected forms of carboxylic acids. ebsco.com

The combination of these two historic fields of study in a single molecule like this compound represents a modern evolution in synthetic chemistry, where multifunctional building blocks are designed for efficient and modular synthesis of complex targets.

Physicochemical Properties

Below is a table summarizing key physicochemical properties for 4-Cyano-2-isopropylaniline and its parent compounds for context. Data for the hydrochloride salt is limited, so properties of the free base (4-Cyano-2-isopropylaniline) and related structures are provided.

| Property | Value | Compound |

| Molecular Formula | C₁₀H₁₃ClN₂ | This compound |

| C₁₀H₁₂N₂ | 4-Cyano-2-isopropylaniline | |

| C₉H₁₃N | 4-Isopropylaniline (B126951) sigmaaldrich.com | |

| Molecular Weight | 196.68 g/mol | This compound |

| 160.22 g/mol | 4-Cyano-2-isopropylaniline | |

| 135.21 g/mol | 4-Isopropylaniline sigmaaldrich.comnih.gov | |

| Appearance | Clear pale brown to red-brown liquid (for free base) | 4-Isopropylaniline chemicalbook.com |

| Boiling Point | 226-227 °C at 745 mmHg | 4-Isopropylaniline chemicalbook.com |

| Density | 0.989 g/mL at 25 °C | 4-Isopropylaniline chemicalbook.com |

| Solubility | Insoluble in water | 4-Isopropylaniline chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-3-propan-2-ylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-7(2)9-5-8(6-11)3-4-10(9)12;/h3-5,7H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWWWFCPGDCVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Derivatization Strategies for 4 Cyano 2 Isopropylaniline Hydrochloride

Reactions of the Aniline (B41778) Moiety

The aniline moiety in 4-Cyano-2-isopropylaniline hydrochloride is a key site for a variety of chemical modifications. The amino group and the isopropyl group are activating and ortho-, para-directing, while the cyano group is deactivating and meta-directing. The interplay of these groups dictates the regioselectivity and feasibility of several important reactions.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (SEAr) reactions introduce new functional groups onto the aromatic ring, significantly altering the compound's properties. In 4-Cyano-2-isopropylaniline, the directing effects of the substituents play a crucial role in determining the position of substitution. The strongly activating amino group (-NH₂) and the moderately activating isopropyl group (-CH(CH₃)₂) are ortho-, para-directors, while the strongly deactivating cyano group (-CN) is a meta-director.

Given the substitution pattern, the positions ortho to the amino group (positions 3 and 5) and para to the isopropyl group (position 5) are activated. However, position 3 is already occupied by the isopropyl group. Therefore, electrophilic attack is most likely to occur at position 5, which is ortho to the amino group and para to the isopropyl group. Position 6, being ortho to the cyano group, is strongly deactivated.

For instance, in the nitration of similarly substituted anilines, the introduction of a nitro group is directed by the activating groups. While no specific studies on the nitration of 4-Cyano-2-isopropylaniline were found, the nitration of 4-tert-butylbenzonitrile (B1266226) followed by reduction is a known method to produce 4-amino-3-(tert-butyl)benzonitrile (B3179613) . This suggests that electrophilic substitution on a related scaffold is a viable synthetic strategy.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product |

|---|---|

| HNO₃/H₂SO₄ (Nitration) | 4-Cyano-2-isopropyl-5-nitroaniline |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-4-cyano-2-isopropylaniline |

Diazotization and Coupling Reactions for Complex Chromophore Synthesis

The primary amino group of 4-Cyano-2-isopropylaniline can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis, particularly for the creation of azo dyes. unb.caresearchgate.netnih.govcuhk.edu.hkjbiochemtech.comsapub.orgresearchgate.net The diazotization process typically involves treating the aniline hydrochloride with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. unb.cacuhk.edu.hk

The resulting diazonium salt, 4-cyano-2-isopropylbenzenediazonium chloride, is an electrophile that can react with electron-rich coupling components, such as phenols, naphthols, and other anilines, in a reaction known as azo coupling. unb.caresearchgate.net This reaction forms an azo compound (R-N=N-R'), which often possesses a highly conjugated system, resulting in a colored substance. The specific color of the resulting dye is dependent on the nature of the coupling component. For example, coupling with β-naphthol would be expected to produce a reddish-orange dye.

This strategy is widely employed in the synthesis of a vast array of dyes for various applications, including textiles and printing. The presence of the cyano and isopropyl groups on the diazonium salt can influence the electronic properties and, consequently, the color and fastness properties of the resulting azo dye.

Acylation and Sulfonylation of the Amino Group

The amino group of 4-Cyano-2-isopropylaniline can be readily acylated or sulfonylated. Acylation, typically carried out with acyl chlorides or anhydrides in the presence of a base, converts the amino group into an amide. This transformation is often used to protect the amino group during other reactions or to modify the electronic properties of the molecule. For example, the synthesis of 4-amino-3-nitrobenzonitrile (B23877) can be achieved by nitrating 4-acetamidobenzonitrile, where the acetyl group protects the amine.

Sulfonylation, the reaction with a sulfonyl chloride in the presence of a base, yields a sulfonamide. This functional group is a key feature in many pharmaceutical compounds. Both acylation and sulfonylation decrease the activating effect of the amino group and can be used to modulate the reactivity of the aromatic ring in subsequent reactions.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of the amino and cyano groups in 4-Cyano-2-isopropylaniline makes it a valuable precursor for the synthesis of fused heterocyclic systems. For instance, aminobenzonitriles can undergo cyclization reactions to form quinolines and other related heterocyclic structures. One approach involves the reaction of 2-aminobenzonitriles with ynones in a base-promoted, transition-metal-free one-pot reaction to afford multisubstituted 4-aminoquinolines. Another strategy describes the synthesis of 4-aminoquinoline-3-carbonitriles from substituted anthranilonitriles via a Thorpe-Ziegler cyclization. researchgate.net

Furthermore, the amino group can be used as a handle to build more complex heterocyclic systems. For example, 3-aminoquinazolinone derivatives can be synthesized and subsequently cyclized to form triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. These types of reactions highlight the utility of 4-Cyano-2-isopropylaniline as a building block in medicinal chemistry for the creation of novel compounds with potential biological activity.

Transformations of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, most notably carboxylic acids and amides through hydrolysis.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the cyano group in 4-Cyano-2-isopropylaniline can be achieved under either acidic or basic conditions. The outcome of the reaction, whether it yields the carboxylic acid or the amide, can often be controlled by the reaction conditions.

Acidic Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, typically leads to the complete hydrolysis of the cyano group to a carboxylic acid. In the case of 4-Cyano-2-isopropylaniline, this would yield 4-amino-2-isopropylbenzoic acid. The reaction proceeds through an amide intermediate, which is further hydrolyzed under the acidic conditions.

Basic Hydrolysis: Alkaline hydrolysis, for instance, by heating with aqueous sodium hydroxide (B78521), initially forms the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Partial Hydrolysis to Amides: It is also possible to achieve partial hydrolysis of the nitrile to the corresponding amide, 4-amino-2-isopropylbenzamide. This can often be accomplished using milder reaction conditions, such as controlled heating with a base or the use of specific catalysts. For example, alkaline solutions of hydrogen peroxide are known to convert nitriles to amides. The selective synthesis of amides from nitriles has been reported using sodium hydroxide in ethanol (B145695) under controlled conditions. semanticscholar.org

Table 2: Hydrolysis Products of the Cyano Group

| Reagent/Reaction | Product |

|---|---|

| H₃O⁺, Δ (Acidic Hydrolysis) | 4-Amino-2-isopropylbenzoic acid |

| 1. NaOH, H₂O, Δ 2. H₃O⁺ (Basic Hydrolysis) | 4-Amino-2-isopropylbenzoic acid |

Reduction to Aminomethyl Derivatives

The nitrile group (-C≡N) of 4-Cyano-2-isopropylaniline is a versatile functional handle that can be readily reduced to a primary aminomethyl group (-CH₂NH₂), yielding 4-(aminomethyl)-2-isopropylaniline. This transformation is a key step for introducing a flexible, nucleophilic linker, valuable for constructing more complex molecules. The reduction of aromatic nitriles is a well-established process in organic synthesis, achievable through several methods. ncert.nic.in

Catalytic hydrogenation is a prominent method, employing molecular hydrogen (H₂) in the presence of a metal catalyst. nih.gov Catalysts such as palladium on carbon (Pd/C), Raney Nickel (Raney Ni), or platinum oxide (PtO₂) are commonly used. acs.org The reaction conditions, including pressure and temperature, can be optimized to ensure high yield and selectivity, minimizing side reactions like hydrodecyanation (loss of the cyano group). acs.org For instance, the hydrogenation of benzonitriles can be complicated by a hydrogenolysis pathway that cleaves the C-CN bond, but careful selection of the catalyst and conditions can favor the desired primary amine product. acs.org

Chemical reduction offers an alternative to catalytic hydrogenation. Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. ncert.nic.in Another approach involves the use of diisopropylaminoborane (B2863991) in conjunction with a catalytic amount of lithium borohydride (B1222165) (LiBH₄), which has been shown to reduce a variety of aromatic nitriles to their corresponding benzylamines in high yields.

| Reagent/Catalyst System | Description | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Utilizes H₂ gas and a heterogeneous catalyst. It is an atom-economical and clean method. nih.gov | Elevated pressure and temperature may be required. youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful stoichiometric reducing agent, typically used in ethereal solvents like THF. ncert.nic.in | Reaction at room temperature followed by aqueous workup. |

| Diisopropylaminoborane / cat. LiBH₄ | A milder reducing system effective for a range of aromatic nitriles. | Ambient or refluxing THF, depending on the electronic nature of the substrate. |

Nitrile-Alkyne Cycloaddition (e.g., Click Chemistry applications)

The cyano group can participate in cycloaddition reactions, a cornerstone of modern synthetic chemistry for constructing heterocyclic rings. Of particular interest is the [3+2] cycloaddition between a nitrile-derived species and an alkyne, which can be considered a component of "click chemistry". wikipedia.orgorganic-chemistry.org Click chemistry emphasizes reactions that are high-yielding, modular, and generate minimal byproducts. wikipedia.orgbroadpharm.com The most famous example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orginterchim.frbroadpharm.com

While azides are the classic 1,3-dipole for this reaction, other functional groups, including nitriles, can be employed in similar transformations. springernature.com For instance, nitrile oxides, which can be generated in situ from corresponding aldoximes or nitroalkanes, readily react with alkynes in a 1,3-dipolar cycloaddition to form isoxazoles. researchgate.nettandfonline.comnih.gov This provides a pathway to incorporate the 4-amino-2-isopropylphenyl moiety into a five-membered heterocyclic system.

Furthermore, recent advancements have explored metal-catalyzed or electrochemical [2+2+2] annulations of nitriles with two alkyne molecules to construct substituted pyridine (B92270) rings. chemrxiv.org Applying this to this compound could allow for the synthesis of complex, functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and materials science. chemrxiv.orggoogle.com These cycloaddition strategies highlight the potential of the nitrile group as a gateway to diverse heterocyclic structures.

Reactions with Organometallic Reagents

The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents. libretexts.orglibretexts.org This reaction provides a powerful method for carbon-carbon bond formation.

The addition of a Grignard reagent to the nitrile in this compound results in the formation of a magnesium salt of an imine intermediate. masterorganicchemistry.com This intermediate is stable but can be readily hydrolyzed upon treatment with aqueous acid to yield a ketone. masterorganicchemistry.com For example, reacting 4-Cyano-2-isopropylaniline with methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, would produce 4-acetyl-2-isopropylaniline. This transformation effectively converts the cyano group into a versatile carbonyl functional group, which can serve as a handle for further derivatization.

Organolithium reagents react in a similar fashion, adding to the nitrile to form an intermediate that hydrolyzes to a ketone. libretexts.orgyoutube.com A key consideration when using these powerful organometallic reagents is their high basicity. libretexts.orglibretexts.org The amino group on the aniline ring is acidic and would be deprotonated by the organometallic reagent. Therefore, either a protecting group strategy for the amine or the use of excess organometallic reagent would be necessary for the desired reaction at the nitrile to proceed efficiently. Less reactive organometallic species, such as Gilman reagents (lithium dialkylcuprates), are known to react with other functional groups but are generally less reactive towards nitriles. masterorganicchemistry.com

Reactions Involving the Isopropyl Group

Oxidation and Functionalization at the Alkyl Chain

The isopropyl group offers additional sites for functionalization, primarily at the benzylic position (the carbon atom attached directly to the aromatic ring). This position is activated due to its ability to stabilize radical or cationic intermediates through resonance with the aromatic ring. chemistrysteps.comlibretexts.org

A significant reaction is the oxidation of the benzylic carbon. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkylbenzenes. masterorganicchemistry.com For an isopropyl group, this oxidation can lead to the formation of a tertiary alcohol. Specifically, processes have been developed for the oxidation of aromatic compounds with isopropyl groups to the corresponding 2-hydroxy-2-propyl derivatives using molecular oxygen, often in the presence of an alkali solution. This would convert 4-Cyano-2-isopropylaniline into 4-Cyano-2-(2-hydroxy-2-propyl)aniline.

Another key reaction is benzylic halogenation, typically using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or peroxide). masterorganicchemistry.com This would selectively introduce a bromine atom at the benzylic carbon, yielding 4-Cyano-2-(1-bromo-1-methylethyl)aniline. This benzylic halide is a valuable intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at this position. libretexts.orgyoutube.com

Stereoselective Transformations at the Chiral Center (if applicable)

The isopropyl group, -CH(CH₃)₂, in the parent molecule is achiral as it possesses a plane of symmetry. Therefore, there is no pre-existing chiral center. However, a chiral center can be created at the benzylic carbon if it undergoes a functionalization reaction that introduces a new, fourth different substituent.

For example, the benzylic bromination mentioned in the previous section transforms the achiral benzylic carbon into a stereocenter. Without a chiral influence, this reaction would produce a racemic mixture of the two enantiomers. However, the development of stereoselective transformations at such positions is a significant area of research. acs.org If the substrate were modified or a chiral catalyst were employed, it could be possible to achieve stereoselective functionalization. For instance, asymmetric cross-coupling reactions of tertiary benzylic electrophiles have been developed, offering a pathway to set all-carbon quaternary stereocenters with high enantiopurity. acs.org While specific studies on 4-Cyano-2-isopropylaniline are not documented, the principles of stereoselective catalysis could potentially be applied to its derivatives to synthesize enantioenriched products.

Design and Synthesis of Functional Derivatives and Analogues

The distinct reactivity of the amino, cyano, and isopropyl groups on the this compound scaffold enables the rational design and synthesis of a wide array of functional derivatives and analogues. Each functional group serves as a versatile handle for molecular elaboration, allowing for the construction of compounds with tailored properties for applications in medicinal chemistry and materials science. nih.govnih.govnih.gov

The synthetic pathways described in the preceding sections can be combined to create a library of diverse molecular structures. For example:

The aminomethyl derivative , obtained from nitrile reduction, can be used in amide bond coupling reactions or as a ligand for metal complexes.

The ketone derivative , from the Grignard reaction, can be a precursor for synthesizing alcohols (via reduction), imines, or other carbonyl derivatives.

Heterocyclic analogues , such as pyrazoles or pyridines, can be synthesized via cycloaddition reactions involving the nitrile group, introducing rigid, planar systems often found in bioactive molecules. nih.govnih.gov

Functionalization of the isopropyl group to an alcohol or halide introduces new points for attachment or further reaction, including the potential for creating chiral molecules.

This modular approach allows for the systematic modification of the parent structure to explore structure-activity relationships or to develop materials with specific electronic or photophysical properties.

| Functional Group Targeted | Reaction Type | Resulting Derivative/Analogue | Potential Applications |

|---|---|---|---|

| Nitrile (-C≡N) | Reduction | Aminomethyl derivative | Building block for polymers, ligand synthesis |

| Nitrile (-C≡N) | Reaction with Grignard Reagent | Ketone derivative | Precursor for various carbonyl compounds |

| Nitrile (-C≡N) | Cycloaddition | Pyrazole, Isoxazole, or Pyridine analogues | Bioactive compounds, functional materials nih.gov |

| Isopropyl Group | Oxidation | Tertiary alcohol derivative | Increased polarity, site for esterification |

| Isopropyl Group | Benzylic Halogenation | Benzylic halide derivative | Intermediate for nucleophilic substitution |

| Amino (-NH₂) | Acylation / Alkylation | Amide / N-Alkyl derivatives | Modulation of electronic properties, precursor synthesis ncert.nic.in |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Cyano 2 Isopropylaniline Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4-Cyano-2-isopropylaniline hydrochloride, a detailed analysis of its ¹H, ¹³C, and ¹⁵N NMR spectra would provide a comprehensive understanding of its chemical environment.

While a complete experimental spectrum for this compound is not publicly available, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds and the known effects of substituents on aromatic systems. The hydrochloride salt form will influence the chemical shifts, particularly of the protons and carbons near the anilinium group, due to the electron-withdrawing nature of the -NH₃⁺ group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the protons of the anilinium group.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern. The proton ortho to the cyano group and meta to the isopropyl group is expected to be the most downfield. The coupling constants between adjacent aromatic protons (ortho coupling) are typically in the range of 7-9 Hz.

Isopropyl Group Protons: This group will give rise to two signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton will be coupled to the six methyl protons, and its signal is expected around δ 2.8-3.5 ppm. chemicalbook.com The methyl protons will appear as a doublet around δ 1.2-1.4 ppm. chemicalbook.com

Anilinium Protons: The protons of the -NH₃⁺ group are expected to appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the cyano group (C-CN) is expected to be significantly downfield. The carbon attached to the anilinium group (C-NH₃⁺) will also be downfield. The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the substituents.

Isopropyl Group Carbons: The methine carbon will appear around δ 25-35 ppm, while the methyl carbons will be more shielded, appearing around δ 20-25 ppm. chemicalbook.comorganicchemistrydata.org

Cyano Carbon: The carbon of the cyano group (-C≡N) typically resonates in the range of δ 115-125 ppm. rsc.orgchemicalbook.com

¹⁵N NMR Spectroscopy: The ¹⁵N NMR chemical shift of the anilinium nitrogen would provide valuable information about its electronic environment. In substituted anilines, the ¹⁵N chemical shift is sensitive to the nature and position of the substituents on the aromatic ring. nih.gov For this compound, the nitrogen atom is expected to be significantly deshielded compared to the free amine due to protonation.

Predicted NMR Data Table for this compound:

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 115 - 145 |

| Isopropyl CH | 2.8 - 3.5 (septet) | 25 - 35 |

| Isopropyl CH₃ | 1.2 - 1.4 (doublet) | 20 - 25 |

| NH₃⁺ | Variable (broad singlet) | - |

| C-CN | - | Downfield |

| C-NH₃⁺ | - | Downfield |

| -C≡N | - | 115 - 125 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the isopropyl methine proton and the methyl protons, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule, for instance, by showing through-space interactions between the isopropyl group protons and the adjacent aromatic proton.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of solid materials, including crystalline polymorphs and amorphous forms. nih.gov For this compound, ssNMR could be employed to:

Identify and Characterize Polymorphs: Different crystalline forms (polymorphs) of a compound can have different physical properties. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR is highly sensitive to the local environment of the carbon atoms and can be used as a fingerprint to distinguish between different polymorphs. nih.gov

Characterize Amorphous Solid Dispersions: Amorphous forms are often used in pharmaceuticals to improve solubility. ssNMR can provide information on the molecular-level structure and homogeneity of amorphous solid dispersions, as well as study the interactions between the drug and the polymer matrix. mdpi.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions.

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Cyano Group (-C≡N): The stretching vibration of the cyano group is expected to appear as a strong, sharp band in the region of 2220-2260 cm⁻¹ in the IR spectrum. rasayanjournal.co.inuea.ac.uk

Isopropyl Group: The C-H stretching vibrations of the isopropyl group will appear in the 2850-3000 cm⁻¹ region. Bending vibrations will be observed at lower frequencies.

Anilinium Moiety (-NH₃⁺): The N-H stretching vibrations of the anilinium ion give rise to broad and complex absorptions in the 2800-3200 cm⁻¹ region, often overlapping with the C-H stretching bands. cdnsciencepub.com The N-H bending vibrations are expected in the 1500-1600 cm⁻¹ region.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

Characteristic Vibrational Frequencies Table:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -C≡N | Stretching | 2220 - 2260 |

| Isopropyl C-H | Stretching | 2850 - 3000 |

| Anilinium N-H | Stretching | 2800 - 3200 (broad) |

| Anilinium N-H | Bending | 1500 - 1600 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

In the solid state, this compound will be stabilized by a network of intermolecular hydrogen bonds. The anilinium group (-NH₃⁺) is a strong hydrogen bond donor, and the chloride ion (Cl⁻) is a hydrogen bond acceptor.

N-H···Cl⁻ Hydrogen Bonds: The primary intermolecular interaction will be the hydrogen bonds between the anilinium protons and the chloride ions. cdnsciencepub.comquora.com These interactions are expected to cause a significant red-shift (shift to lower frequency) of the N-H stretching vibrations in the IR spectrum compared to a non-hydrogen-bonded N-H group. cdnsciencepub.com

The analysis of the vibrational spectra, particularly the changes in the N-H stretching frequencies, can provide valuable information about the strength and nature of the hydrogen bonding network in the solid state. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic molecules. It provides a highly accurate mass measurement, enabling the determination of the elemental composition of a compound and its fragments.

Precise Mass Determination for Elemental Composition

The analysis of the closely related compound, 4-isopropylaniline (B126951), by techniques like LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform) mass spectrometry, provides a precedent for the type of data that would be expected. nih.govnih.gov For instance, 4-isopropylaniline has a reported precursor m/z of 136.1121 for the [M+H]⁺ adduct. nih.gov Similar instrumentation, such as a Q Exactive Plus Orbitrap, would be employed to achieve the high resolution necessary to confirm the elemental formula of this compound.

Table 1: Theoretical High-Resolution Mass Data for 4-Cyano-2-isopropylaniline

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| Neutral Molecule | C₁₀H₁₂N₂ | 160.1000 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₃N₂⁺ | 161.1073 |

This table is based on theoretical calculations and awaits experimental verification.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. While no specific MS/MS studies on this compound are available, a predicted fragmentation pathway can be proposed based on the known fragmentation patterns of similar aniline (B41778) and isopropyl-substituted aromatic compounds.

Upon collision-induced dissociation (CID), the protonated molecule of 4-Cyano-2-isopropylaniline would likely undergo characteristic fragmentation. The isopropyl group is a common site for fragmentation, potentially leading to the loss of a propyl radical or propene. The cyano and amino groups would also influence the fragmentation pattern, leading to specific neutral losses.

For the related compound 4-isopropylaniline, MS/MS data shows top peaks at m/z 136.112 and 94.065, indicating a loss from the parent ion. nih.gov A detailed analysis of the fragmentation of this compound would provide invaluable structural information.

X-ray Crystallography for Single Crystal and Powder Diffraction

Determination of Crystal Structure and Unit Cell Parameters

Currently, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, its crystal system, space group, and unit cell parameters remain undetermined.

To perform such an analysis, single crystals of the compound would need to be grown. This is often a challenging step, but techniques such as slow evaporation, vapor diffusion, or cooling crystallization could be employed. Once suitable crystals are obtained, they would be analyzed using a diffractometer to collect the diffraction data. The resulting data would then be used to solve and refine the crystal structure.

General studies on the synthesis and crystal structure analysis of substituted anilines and quinolines provide a methodological basis for how such a study would be conducted. nih.govresearchgate.netbeilstein-journals.orgnih.govacs.org

Conformational Analysis and Molecular Packing in the Solid State

The solid-state conformation of this compound, including the orientation of the isopropyl and cyano groups relative to the aniline ring, is unknown without experimental crystallographic data. The arrangement of the molecules in the crystal lattice, known as molecular packing, would be dictated by intermolecular forces such as hydrogen bonding (involving the anilinium proton and the chloride ion), and van der Waals interactions. These packing arrangements are crucial in determining the physical properties of the solid material.

Co-crystallization and Salt Formation Research

The formation of hydrochloride salts is a common strategy in pharmaceutical sciences to improve the solubility and stability of active pharmaceutical ingredients. Research into the co-crystallization of hydrochloride salts with other molecules (co-formers) is an active area of crystal engineering. While there is no specific research on the co-crystallization of this compound, the principles would be applicable. The aim of such studies would be to create new solid forms with tailored physicochemical properties.

Computational Chemistry and Theoretical Investigations of 4 Cyano 2 Isopropylaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of a molecule. These methods allow for the prediction of various parameters that are crucial for assessing the stability and reactivity of 4-Cyano-2-isopropylaniline hydrochloride.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and reliable method for optimizing molecular geometries and predicting vibrational frequencies. nih.govmasjaps.com For a molecule like this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can determine the most stable three-dimensional arrangement of its atoms. globalresearchonline.net This process of geometry optimization finds the lowest energy conformation of the molecule. masjaps.com

Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure. globalresearchonline.netdergipark.org.tr For instance, studies on similar molecules like 4-chloro-2-bromoaniline have shown good agreement between DFT-calculated and experimentally recorded FT-IR and FT-Raman spectra. globalresearchonline.net Key vibrational modes for this compound would include the C≡N stretch of the cyano group, N-H stretches of the anilinium group, C-H stretches of the isopropyl and aromatic groups, and various aromatic ring vibrations.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Aniline (B41778) (Illustrative) This table is illustrative and based on general frequency ranges for the functional groups.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2220-2260 |

| Anilinium (NH₃⁺) | Symmetric Stretching | 3150-3250 |

| Anilinium (NH₃⁺) | Asymmetric Stretching | 3250-3350 |

| Isopropyl (C-H) | Asymmetric Stretching | 2950-2970 |

| Isopropyl (C-H) | Symmetric Stretching | 2865-2885 |

| Aromatic (C-H) | Stretching | 3000-3100 |

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. sciencepg.comresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Illustrative HOMO-LUMO Energies and Gap for a Substituted Aniline This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior, particularly in relation to electrophilic and nucleophilic attacks. walisongo.ac.iddtic.mil The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netmdpi.com

In this compound, the nitrogen atom of the cyano group would exhibit a region of high negative potential, making it a likely site for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the anilinium group (NH₃⁺) would show a strong positive potential, indicating their acidic nature and susceptibility to deprotonation by a base. The aromatic ring itself will have a complex potential distribution influenced by the competing electronic effects of the cyano, isopropyl, and anilinium substituents. The MEP surface provides a visual representation of how the molecule will interact with other charged or polar species. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of a molecule is crucial for predicting its physical and biological properties. Conformational analysis and molecular dynamics simulations are computational techniques employed to explore these aspects.

Potential Energy Surface Mapping for Rotational Isomers

The presence of rotatable bonds in this compound, such as the bond connecting the isopropyl group to the aromatic ring, gives rise to different rotational isomers or conformers. A potential energy surface (PES) map can be generated by systematically rotating this bond and calculating the energy at each step. This map reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformations. While specific PES data for this exact molecule is unavailable, studies on similar substituted anilines indicate that the steric hindrance between the isopropyl group and the adjacent anilinium group would create a significant rotational barrier, influencing the preferred orientation of the isopropyl group relative to the aromatic plane.

Intermolecular Interactions and Self-Assembly Prediction

In the solid state, molecules of this compound will arrange themselves into a crystal lattice, driven by various intermolecular interactions. mdpi.com The protonated anilinium group is a strong hydrogen bond donor, and the chloride counter-ion is a hydrogen bond acceptor. Therefore, strong N-H···Cl hydrogen bonds are expected to be a dominant feature in the crystal packing. nih.gov Additionally, the cyano group can participate in dipole-dipole interactions and potentially weak C-H···N hydrogen bonds. nih.gov

Reaction Mechanism Predictions and Transition State Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. For a molecule like this compound, theoretical investigations would focus on how the electronic and steric nature of the cyano and isopropyl substituents influence reactivity compared to unsubstituted aniline.

The synthesis of this compound likely involves steps such as the alkylation of a cyanated aniline precursor or the cyanation of an isopropylaniline. Computational studies can predict the energetic barriers (activation energies) for these and other transformational pathways.

The amino group of aniline is nucleophilic and can participate in various reactions, including alkylation, acylation, and electrophilic aromatic substitution. The presence of a strong electron-withdrawing cyano group at the para-position significantly reduces the electron density on the aromatic ring and the nitrogen atom. This deactivation would be expected to increase the energetic barrier for electrophilic aromatic substitution reactions. Conversely, it makes the aniline ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

The isopropyl group at the ortho-position introduces steric hindrance around the amino group. This bulkiness would raise the energetic barrier for reactions where a reagent needs to directly approach the nitrogen atom, such as N-alkylation or N-acylation.

Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have shown that hydrogen abstraction from the amino group is less favorable than the addition of the radical to the aromatic ring. mdpi.com For 4-Cyano-2-isopropylaniline, the electron-withdrawing cyano group would further disfavor pathways involving the formation of a positive charge on the aniline ring or nitrogen atom. A DFT study on intramolecular radical addition to substituted anilines found that combining electrophilic radicals with nucleophilic arenes results in the highest rate constants. nih.gov Given the reduced nucleophilicity of the 4-cyano-substituted ring, radical additions would likely face a higher energetic barrier compared to aniline itself.

A hypothetical comparison of calculated activation energies for a generic electrophilic substitution on the aniline ring is presented below, illustrating the expected substituent effects.

| Reactant | Substituents | Predicted Relative Activation Energy (Illustrative) |

| Aniline | None | Baseline |

| 4-Cyanoaniline | 4-CN | High |

| 2-Isopropylaniline | 2-iPr | Baseline (with steric influence on regioselectivity) |

| 4-Cyano-2-isopropylaniline | 4-CN, 2-iPr | Very High |

This table is illustrative and based on established chemical principles of substituent effects.

Many synthetic routes to substituted anilines employ transition metal catalysis. For instance, palladium-catalyzed amination of aryl halides is a common method for forming C-N bonds. organic-chemistry.org In a hypothetical catalytic cycle for the synthesis of 4-Cyano-2-isopropylaniline, computational modeling could analyze the binding of the aniline substrate to a metal catalyst.

The binding of the aniline derivative to a catalytic metal center can occur through the nitrogen lone pair or the π-system of the aromatic ring. The electron-poor nature of the π-system in 4-Cyano-2-isopropylaniline would weaken its interaction with electron-rich metal centers. The steric bulk of the ortho-isopropyl group would also play a crucial role, potentially hindering the optimal orientation for catalytic steps like oxidative addition or reductive elimination.

In a study on the enantioselective synthesis of atropisomeric anilides, DFT calculations revealed that the distortion of an amino acid ligand was key to enantioselectivity during the C-H activation step. acs.org Similarly, for a reaction involving 4-Cyano-2-isopropylaniline, computational analysis of the transition state geometry within a catalyst's coordination sphere would be essential. This would involve modeling the non-covalent interactions between the substrate, catalyst, and any ligands, to predict how these forces dictate reaction outcomes and selectivity. For example, in the hydrogenation of nitrobenzene (B124822) to aniline, palladium-based catalysts are often used, and their activity and selectivity are sensitive to reaction conditions and catalyst structure. acs.org

Prediction of Spectroscopic Parameters

Computational chemistry provides highly valuable predictions of spectroscopic data that can aid in the structural elucidation and characterization of novel compounds.

DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts and vibrational (IR/Raman) frequencies. researchgate.net These calculations are performed on the optimized geometry of the molecule.

NMR Chemical Shifts: The chemical shifts of the aromatic protons and carbons in 4-Cyano-2-isopropylaniline would be significantly influenced by the substituents. The electron-withdrawing cyano group would cause a downfield shift (higher ppm) for the protons and carbons on the ring, particularly those ortho and para to it. The electron-donating and sterically bulky isopropyl group would cause an upfield shift (lower ppm) for nearby nuclei, though its effect is generally weaker than the resonance effect of the cyano group. DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can provide precise predictions of these shifts. ijcce.ac.ir Studies have shown that combining DFT calculations with graph neural networks can achieve high accuracy in predicting experimental chemical shifts. nih.gov

Below is a table of hypothetical predicted ¹H NMR chemical shifts for 4-Cyano-2-isopropylaniline compared to aniline, based on known substituent effects.

| Proton | Aniline (Experimental, approx. ppm) | 4-Cyano-2-isopropylaniline (Predicted, ppm) | Rationale for Shift |

| H3 | 7.18 | ~7.5 | Deshielded by ortho-isopropyl and meta-cyano |

| H5 | 6.78 | ~7.6 | Deshielded by para-cyano and ortho-amino |

| H6 | 7.18 | ~7.4 | Deshielded by meta-cyano |

| NH₂ | 3.44 | ~4.5 | Deshielded by electron-withdrawing cyano group |

| iPr-CH | N/A | ~3.0 | Typical range for benzylic methine |

| iPr-CH₃ | N/A | ~1.2 | Typical range for isopropyl methyls |

This table is illustrative. Actual values would require specific DFT calculations.

Vibrational Frequencies: The IR spectrum of 4-Cyano-2-isopropylaniline would be characterized by several key vibrational modes. The C≡N stretch of the cyano group is a strong, sharp band typically appearing around 2220-2240 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The presence of the electron-withdrawing cyano group would be expected to shift these N-H frequencies slightly compared to unsubstituted aniline. DFT calculations on chlorine-substituted anilines have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). mdpi.com The UV-Vis spectrum of an aniline derivative is dominated by π→π* transitions within the benzene (B151609) ring.

The parent aniline molecule exhibits a primary absorption band around 230 nm and a secondary band around 280 nm. The secondary band is due to transitions involving the nitrogen lone pair and the aromatic π-system. The presence of substituents dramatically alters these absorptions.

Cyano Group: As a powerful auxochrome and chromophore, the cyano group extends the conjugation of the π-system. This is expected to cause a significant red-shift (bathochromic shift) of the absorption maxima to longer wavelengths.

Isopropyl Group: This alkyl group has a minor electronic effect (weakly electron-donating) and would be expected to cause a small red-shift.

TD-DFT calculations for 4-Cyano-2-isopropylaniline would likely predict a main absorption band shifted well into the late UV-A or even the visible region, a common feature for anilines with strong electron-withdrawing groups in conjugation with the amino group. Computational studies on other dyes have shown that TD-DFT can predict absorption maxima with an accuracy of 0.2-0.3 eV. mdpi.com

A table of predicted UV-Vis absorption maxima based on substituent effects is presented below.

| Compound | Predicted λmax (nm) (Illustrative) | Key Transition |

| Aniline | ~280 | π→π* (HOMO-LUMO) |

| 4-Cyanoaniline | ~300-320 | π→π* (Intramolecular Charge Transfer) |

| 4-Cyano-2-isopropylaniline | ~310-340 | π→π* (Intramolecular Charge Transfer) |

This table is illustrative and based on established spectroscopic principles.

Applications in Advanced Materials Science and Chemical Research Excluding Clinical and Biological Systems

Precursor in Polymer Chemistry and Functional Coatings Research

The presence of a primary aromatic amine group makes 4-Cyano-2-isopropylaniline a prime candidate for use as a monomer or a reactive additive in the synthesis of high-performance polymers and functional coatings.

Aromatic amines are fundamental building blocks for nitrogen-containing polymers like polyamides and polyimides, which are prized for their thermal stability and mechanical strength. researchgate.netescholarship.orgchemrxiv.org The synthesis of aromatic polyamides can be achieved through processes like the reaction of a diamine with carbon monoxide and an aromatic polyiodide. google.com While specific polymerization of 4-Cyano-2-isopropylaniline is not detailed in available studies, it could theoretically serve as a monofunctional chain-terminating agent to control molecular weight or, if converted to a diamine derivative, act as a primary monomer.

The general route to producing polyimides involves the reaction of a diamine with a dianhydride to form an intermediate poly(amic acid), which is then chemically or thermally converted to the final polyimide. researchgate.netkoreascience.kr The incorporation of specific side groups, such as the cyano and isopropyl groups from 4-Cyano-2-isopropylaniline, could be used to tailor the final properties of the polymer, such as solubility, processability, and thermal characteristics. For instance, a polyimide synthesized from 4,4'-hexafluoroisopropylidenediphthalic anhydride (B1165640) (6FDA) and a custom aromatic diamine was found to be soluble in N-methyl-2-pyrrolidone (NMP) and could be cast into a flexible, transparent film with a 5% weight loss temperature of 380 °C in nitrogen. koreascience.kr

Table 1: Examples of Nitrogen-Containing Polymers from Aromatic Amine Precursors

| Polymer Type | Monomers | Key Properties/Features |

|---|---|---|

| Polyimide | 4-methyl-1,2-phenylene bis(4-aminobenzoate) and 4,4'-hexafluoroisopropylidenediphthalic anhydride (6FDA) | Soluble in NMP, forms flexible film, thermally stable up to 380 °C. koreascience.kr |

| Polyamide | Diisocyanates and dicarboxylic acids | High resistance to heat, suitable for fibers, films, and coatings. researchgate.net |

Primary amines are widely used as curing agents (hardeners) for epoxy resins. threebond.co.jpnih.gov The curing process involves the nucleophilic attack of the amine's active hydrogen atoms on the epoxide ring, leading to the formation of a cross-linked, three-dimensional polymer network. researchgate.net This reaction typically proceeds without the need for a catalyst and can occur at room temperature with aliphatic amines or require heat for less reactive aromatic amines. threebond.co.jp

Application in Dye and Pigment Chemistry for Non-Biological Uses

The combination of an aromatic amine with a cyano group provides a classic "push-pull" electronic structure, which is a cornerstone of dye and pigment chemistry.

Aromatic amines are essential precursors for azo dyes, which contain the characteristic -N=N- chromophore. jbiochemtech.com The synthesis is a two-step process: diazotization of the primary aromatic amine (like 4-Cyano-2-isopropylaniline) with nitrous acid to form a reactive diazonium salt, followed by coupling with an electron-rich partner such as a phenol (B47542) or another aniline (B41778). unb.cablogspot.comlongdom.org The resulting azo compound's color and properties are determined by the specific aromatic groups attached. The substituents on the 4-Cyano-2-isopropylaniline ring would modulate the electronic transitions of the resulting dye, thereby tuning its color.

Furthermore, aniline derivatives serve as the electron-donating component in sophisticated D-π-A (Donor-π bridge-Acceptor) chromophores designed for nonlinear optical (NLO) applications. rsc.orgnih.gov In these systems, the aniline moiety pushes electron density through a conjugated bridge to an acceptor group. The cyano group on 4-Cyano-2-isopropylaniline could potentially act as a weak acceptor or be part of a larger acceptor structure. Research on composite polymer materials doped with push-pull chromophores containing quinoxaline (B1680401) and aniline donor moieties has demonstrated high thermal stability and significant NLO coefficients. rsc.orgmdpi.com

The cyano group is a key functional group in the design of fluorescent probes and sensors due to its unique electronic and environmental sensitivity. nih.govnih.gov For example, 4-cyanoindole, an analogue sharing the cyano-aromatic motif, has been incorporated into unnatural nucleosides to act as a fluorescent probe for DNA structure and dynamics. nih.govnih.gov Its C≡N stretching frequency is sensitive to the local environment, making it useful as an infrared probe as well. nih.gov

Similarly, hemicyanine-based fluorescent probes are widely developed for detecting various analytes. mdpi.com These structures often incorporate an aniline or related amine as the electron-donating part of the fluorophore. A probe built from 4-Cyano-2-isopropylaniline could potentially exhibit solvatochromism (color change with solvent polarity) or respond to specific analytes through interactions with its amine or cyano groups, leading to changes in fluorescence intensity or wavelength. This makes it a plausible candidate for developing new sensors for chemical detection in non-biological media.

Contribution to Catalyst and Ligand Design

Aniline and its derivatives are versatile building blocks for synthesizing ligands for transition metal complexes, which are central to catalysis. mdpi.comimpactfactor.orgnih.gov The nitrogen atom of the amine can be used to form Schiff base ligands via condensation with aldehydes or ketones, or it can be incorporated into more complex multidentate ligand frameworks. mdpi.comidosr.org

The structure of 4-Cyano-2-isopropylaniline offers two potential coordination sites: the primary amine nitrogen and the nitrile nitrogen. This dual functionality could allow it to act as a bridging ligand between two metal centers or as a bidentate ligand for a single metal center, although the latter would require forming a sterically strained four-membered ring. More commonly, the amine would be used as a synthetic handle to build a larger ligand structure. For example, new metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) have been prepared from Schiff bases derived from aniline derivatives, with the resulting complexes showing potential applications in materials science. mdpi.comnih.gov The electronic properties imparted by the cyano and isopropyl groups could be used to fine-tune the steric and electronic environment of a metal catalyst, thereby influencing its activity, selectivity, and stability.

Table 2: Examples of Metal Complexes with Aniline-Derived Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Potential Application |

|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from 2,4-dihydroxybenzaldehyde (B120756) and p-amino aniline | Octahedral | UV protection and antimicrobial properties for fabrics. mdpi.com |

| Co(II), Fe(II), Mn(II), Ni(II) | Schiff base from 4-methoxybenzaldehyde (B44291) and 4-methoxyaniline | Not specified | Antimicrobial activity. idosr.org |

| Co(II) | Tetraanionic bis(amidateanilido) ligand | Square planar | Redox-active materials. nih.gov |

4-Cyano-2-isopropylaniline hydrochloride possesses a combination of functional groups that makes it a highly promising, yet underexplored, building block in materials chemistry. Based on the well-established chemistry of related aniline derivatives, its potential is evident across several fields. It could serve as a valuable monomer or modifier for creating high-performance polymers with tailored properties. Its electronic push-pull characteristics make it an attractive candidate for the synthesis of novel dyes, pigments, and advanced optical materials. Finally, its ability to function as a precursor for sophisticated ligands opens up possibilities in the development of new catalysts. Further dedicated research into this specific compound is warranted to fully unlock and validate its potential contributions to advanced materials science.

Synthesis of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern chemistry for the synthesis of enantiomerically pure compounds, which is crucial in various fields, including materials science. Chiral ligands are essential components of the catalysts used in these reactions, as they are responsible for inducing stereoselectivity.

The aniline functional group in this compound serves as a key handle for its incorporation into more complex molecular structures. It can be readily transformed into a variety of other functional groups or used directly in condensation reactions to form Schiff bases or amides. These reactions are fundamental in the construction of chiral ligands. The isopropyl group, due to its steric bulk, can play a crucial role in creating a specific chiral environment around a metal center in a catalyst, thereby influencing the stereochemical outcome of a reaction. Furthermore, the cyano group can be used to tune the electronic properties of the resulting ligand, which in turn affects the catalytic activity and selectivity of the metal complex.

While direct research reports on the use of this compound for this purpose are not prevalent, the synthesis of chiral amines is a well-established method for creating effective chiral ligands. The general approach often involves the asymmetric hydrogenation of prochiral enamides, a process that yields chiral amines with high enantioselectivity. sigmaaldrich.com The development of novel chiral ligands is an ongoing effort in chemical research to improve the efficiency and scope of asymmetric transformations.

Incorporation into Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs, such as their pore size, surface area, and chemical functionality, are highly tunable and depend on the choice of the metal and organic linker.

The structure of this compound suggests its potential as a precursor for MOF linkers. The aniline group can be chemically modified, for instance, through diazotization followed by substitution, to introduce coordinating groups like carboxylates or pyridyls, which are necessary for binding to the metal centers. The cyano group can also be a point of further functionalization or can itself participate in coordination with certain metal ions. The isopropyl group would act as a bulky substituent on the linker, influencing the topology and pore structure of the resulting MOF. The presence of such functional groups within the pores of a MOF can lead to materials with tailored properties for applications in gas storage, separation, and catalysis.

Role in Organic Electronics and Optoelectronic Materials Research

Organic electronics is a rapidly advancing field that utilizes carbon-based materials in electronic devices such as transistors, solar cells, and light-emitting diodes. The performance of these devices is intrinsically linked to the molecular structure of the organic materials used.

Components for Charge Transport Layers and Organic Semiconductors

Organic semiconductors are the core components of many organic electronic devices, and their ability to transport charge carriers (electrons and holes) is a key performance metric. Charge transport layers are essential for efficiently injecting and transporting charges between the electrodes and the active layer of a device.

Aniline derivatives are known to be good hole-transporting materials due to the electron-donating nature of the amino group. The incorporation of a cyano group, which is strongly electron-withdrawing, can significantly alter the electronic properties of the molecule. This can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), potentially making the material more suitable for use as an electron-transporting or n-type semiconductor. The isopropyl group can influence the solid-state packing of the molecules, which has a profound effect on the charge transport properties. The hydrochloride salt form would likely need to be converted to the free amine for use in most organic electronic device structures.

Precursors for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in displays and lighting. The efficiency and color of the emitted light are determined by the properties of the organic materials used in the emissive layer and surrounding charge transport layers.

Advanced Analytical Methodologies for Research Grade 4 Cyano 2 Isopropylaniline Hydrochloride

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic separation is a cornerstone of pharmaceutical and chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. ijprajournal.comresearchgate.net For 4-Cyano-2-isopropylaniline hydrochloride, a multi-faceted chromatographic approach is essential for a complete understanding of its purity and potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and identifying impurities in pharmaceutical compounds. ijprajournal.comnih.gov The development of a robust HPLC method for this compound requires a systematic approach to optimize separation and detection.

Method Development:

The initial phase of method development involves screening various stationary phases and mobile phase conditions to achieve optimal selectivity for this compound and its potential impurities. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is a common starting point for aniline (B41778) derivatives. rsc.org

Column Selection: A variety of columns with different selectivities should be screened. chromatographyonline.com For instance, a C18 column provides general-purpose hydrophobic retention, while a phenyl-hexyl column can offer alternative selectivity through π-π interactions with the aromatic ring of the aniline derivative.

Mobile Phase Optimization: The composition of the mobile phase, particularly its pH and the type and proportion of organic modifier, is critical. chromatographyonline.com For an aniline compound, the pH of the mobile phase will affect its ionization state and, consequently, its retention. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). jfda-online.com Gradient elution, where the mobile phase composition is changed during the run, is often necessary to resolve both early and late-eluting impurities.

Detection: A photodiode array (PDA) detector is highly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. scielo.br The UV absorbance of aniline compounds typically shows maxima around 230-280 nm. wikipedia.orgresearchgate.net

Validation:

Once an optimal method is developed, it must be validated to ensure its reliability. researchgate.net Validation parameters, as recommended by the International Council for Harmonisation (ICH), include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. scielo.br This can be demonstrated by analyzing a placebo and spiked samples.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. scielo.br This is typically evaluated over a range of 80-120% of the expected concentration. scielo.br

Accuracy: The closeness of the test results to the true value. scielo.br It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. jfda-online.com

A well-validated HPLC method provides a high degree of confidence in the reported purity of this compound and allows for the accurate quantification of any detected impurities.

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the aniline derivative. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to ensure consistent protonation of the aniline. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | Allows for the separation of a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | PDA at 254 nm | A common wavelength for aromatic compounds, with full spectra acquisition for peak purity analysis. |

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Components and Residual Solvents

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic impurities, including residual solvents that may be present from the synthesis and purification processes. ijprajournal.comijprajournal.com Given that this compound is a salt, it is non-volatile, making headspace GC the ideal technique for analyzing volatile impurities without introducing the non-volatile matrix onto the GC column.

Methodology:

In headspace GC, a sample of the hydrochloride salt is placed in a sealed vial and heated. ijprajournal.com This causes any volatile solvents to partition into the gas phase (the headspace) above the sample. A sample of this headspace gas is then injected into the GC.

Column Selection: A column with a polar stationary phase, such as a BP 624 or equivalent, is commonly used for residual solvent analysis as it provides good separation for a wide range of common organic solvents. nih.govresearchgate.net

Temperature Program: A programmed temperature ramp is used to separate solvents with different boiling points. The program typically starts at a low temperature to resolve highly volatile solvents and gradually increases to elute less volatile ones.

Detector: A Flame Ionization Detector (FID) is standard for residual solvent analysis due to its high sensitivity to organic compounds. nih.govresearchgate.net

Quantification: Quantification is achieved by comparing the peak areas of the solvents in the sample to those of a standard solution containing known concentrations of the expected solvents.

The ICH provides guidelines on acceptable limits for various residual solvents based on their toxicity. chromatographyonline.com GC analysis ensures that the research-grade this compound meets these safety standards.

Interactive Data Table: Typical Residual Solvents Analyzed by Headspace GC

| Solvent | Class | Typical Boiling Point (°C) |

| Methanol | 2 | 64.7 |

| Isopropyl Alcohol | 3 | 82.6 |

| Ethyl Acetate | 3 | 77.1 |

| Toluene | 2 | 110.6 |

| Acetone | 3 | 56 |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

If the synthesis of this compound involves chiral centers or if there is a possibility of chiral impurities, Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations. selvita.comchromatographyonline.com SFC often provides faster and more efficient separations than HPLC for chiral compounds. afmps.be

Methodology:

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.be Small amounts of organic modifiers, such as methanol or isopropanol, are often added to adjust the mobile phase strength and improve selectivity. researchgate.net

Chiral Stationary Phases (CSPs): The key to chiral separation is the use of a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and effective for a broad range of chiral compounds. afmps.beresearchgate.net

Screening: A common strategy for chiral method development in SFC involves screening a set of different CSPs with a few different organic modifiers. researchgate.net

Optimization: Once a promising separation is found, parameters such as the percentage of the modifier, the back pressure, and the temperature can be optimized to improve resolution and analysis time. afmps.be

The ability of SFC to rapidly screen for and resolve enantiomers makes it an invaluable tool for ensuring the enantiomeric purity of research-grade this compound.

Quantitative Spectroscopic Methods for Research Quantification

Spectroscopic techniques offer a complementary approach to chromatography for the quantitative analysis of chemical compounds. They are often rapid and can provide information about the absolute purity of a substance.

UV-Visible Spectrophotometric Assays for Concentration Determination

UV-Visible spectrophotometry is a straightforward and widely available technique for determining the concentration of a compound in solution, provided it contains a suitable chromophore. The aromatic ring and cyano group in this compound make it amenable to UV-Vis analysis.

Methodology:

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Wavelength Selection: A UV-Vis spectrum of a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is recorded to determine the wavelength of maximum absorbance (λmax). wikipedia.org For aniline derivatives, this is typically in the 230-280 nm range. wikipedia.orgresearchgate.net Performing quantitative analysis at the λmax provides the best sensitivity and minimizes deviations from the Beer-Lambert law.

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbances are measured at the λmax. A calibration curve is then constructed by plotting absorbance versus concentration. The linearity of this plot is assessed by the correlation coefficient (R²), which should ideally be close to 0.999. nih.gov

Sample Analysis: The absorbance of the sample solution of unknown concentration is measured, and its concentration is determined by interpolation from the calibration curve.